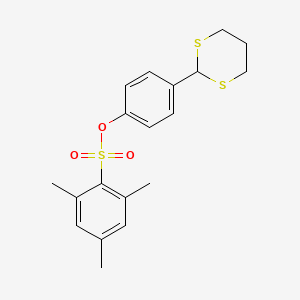
4-(4-Chlorophenoxy)-2-(trifluoromethyl)quinazoline
Descripción general
Descripción
4-(4-Chlorophenoxy)-2-(trifluoromethyl)quinazoline (4-CPTQ) is a synthetic compound with a wide range of applications in the scientific research field. It has been used in the development of new drugs, in the study of biochemical and physiological effects, and in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Quinazoline derivatives, including those with trifluoromethyl groups, are recognized for their significant biological activity. These compounds are synthesized through a series of reactions, starting from chloro-nitrobenzoic acid and involving several intermediate compounds and reactions like esterification, amidation, and reduction (Xu Li-feng, 2011). The final products are often confirmed using IR and 1HNMR techniques.
- In another study, electron-withdrawing substituted quinazoline chromophores were synthesized, exploring the influence of the electron-withdrawing substituent on the pyrimidine core. These compounds exhibited significant luminescence in both solutions and solid states, and their nonlinear optical properties were also studied (Tatiana N. Moshkina et al., 2020).
Biological and Medicinal Applications
- Some quinazoline derivatives have shown promising bioactivities, such as anticancer activity against specific cell lines (Li Bao-lin, 2011). The specific activities and efficacies of these compounds are often determined through various assays.
- The structure and activity relationships of triketone-containing quinazoline-2,4-dione derivatives were studied for their potential as herbicides. Many synthesized compounds showed promising herbicidal activity against a range of weeds, indicating that quinazoline derivatives can be effectively used in agricultural applications (Da-Wei Wang et al., 2014).
Advanced Materials and Applications
- Quinazoline derivatives have also been synthesized and characterized for advanced material applications. The structure of these compounds is confirmed using various spectroscopic methods and is important for understanding their properties and potential applications (Heping Yan et al., 2013).
Propiedades
IUPAC Name |
4-(4-chlorophenoxy)-2-(trifluoromethyl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2O/c16-9-5-7-10(8-6-9)22-13-11-3-1-2-4-12(11)20-14(21-13)15(17,18)19/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUFJGYNNYGMJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenoxy)-2-(trifluoromethyl)quinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



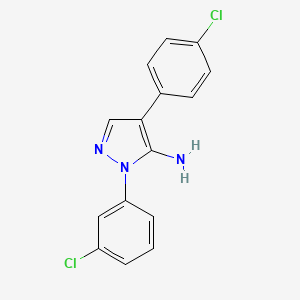
![{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B3035518.png)


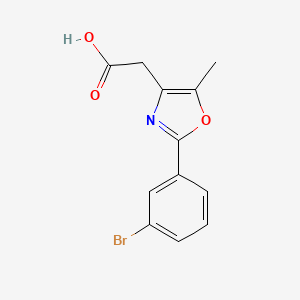
![2-[(4-bromophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3035525.png)
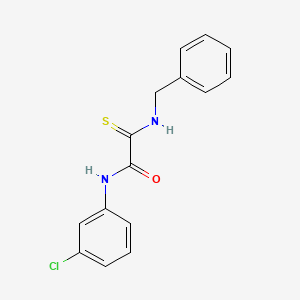
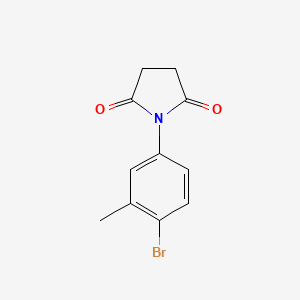
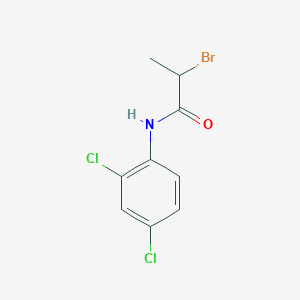
![2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B3035529.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3035535.png)
